molecular formula C10H17NO2 B13157599 Methyl 6-aminospiro[2.5]octane-1-carboxylate

Methyl 6-aminospiro[2.5]octane-1-carboxylate

Cat. No.: B13157599
M. Wt: 183.25 g/mol
InChI Key: RTPPOTPUSKTGNM-UHFFFAOYSA-N
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Description

Methyl 6-aminospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminospiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-aminospiro[2.5]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 6-aminospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10/h7-8H,2-6,11H2,1H3

InChI Key

RTPPOTPUSKTGNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CCC(CC2)N

Origin of Product

United States

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